![molecular formula C10H7FN6O4 B2596024 N-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 681271-27-2](/img/structure/B2596024.png)
N-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine
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Description
N-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine, also known as FNPA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FNPA is a member of the nitroaromatic family, which has been extensively studied for their biological activities.
Scientific Research Applications
Antimycobacterial Agents
This compound has potential as an antimycobacterial agent. The nitro group and the fluorine substitution on the phenyl ring may interfere with iron homeostasis in mycobacteria, similar to other furan-based compounds . These properties could inhibit the growth of Mycobacterium tuberculosis by targeting the salicylate synthase MbtI, an enzyme crucial for siderophore biosynthesis, which is vital for the bacteria’s iron acquisition and survival .
Protein Labeling and Detection
The nitro group in the compound provides a strong absorbance at a specific wavelength, which can be exploited for protein labeling and detection in biochemical research. This characteristic makes it a valuable tool for studying protein interactions and dynamics using techniques like UV-visible spectroscopy.
properties
IUPAC Name |
4-N-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN6O4/c11-6-2-1-5(16(18)19)3-7(6)15-10-8(17(20)21)9(12)13-4-14-10/h1-4H,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNLQKMSMUJDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC2=NC=NC(=C2[N+](=O)[O-])N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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